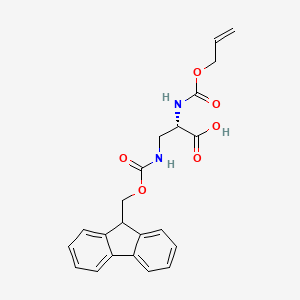

(S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.426. The purity is usually 95%.

BenchChem offers high-quality (S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Protection of Hydroxy-Groups

Fmoc group is notably used for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It can be conveniently removed by the action of triethylamine in dry pyridine solution while other base-labile protecting groups remain intact, demonstrating its utility in the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-alkylhydroxamic Acids

The compound also finds application in the synthesis of structurally diverse N-substituted hydroxamic acids. N-fluorenylmethoxycarbonyl-N-alkylhydroxylamines undergo highly efficient condensation, facilitating the synthesis of important biochemical molecules (Mellor & Chan, 1997).

Structural and Supramolecular Studies

A comprehensive summary of noncovalent interactions and a library of supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety have been reported. This knowledge is essential for the design and development of novel hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

Alternative to Phenolation in Polybenzoxazine Synthesis

Phloretic acid, explored as a renewable building block, shows that renewable acids can enhance the reactivity of -OH bearing molecules towards benzoxazine ring formation, providing an alternative to phenol. This novel approach enables the specific properties of benzoxazine to be easily applied to aliphatic -OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Peptide Amide Synthesis

The compound is used in peptide amide synthesis, where dimethoxybenzhydrylamine derivatives are useful precursors for the C-terminal amide in Fmoc-based solid phase peptide synthesis. This technique recommends thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid for cleavage from the resin, highlighting the flexibility of Fmoc for peptide synthesis (Funakoshi et al., 1988).

特性

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-2-11-29-22(28)24-19(20(25)26)12-23-21(27)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQPAXCKWFOFEN-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718949.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2718953.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)

![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)

![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)

![N-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718971.png)